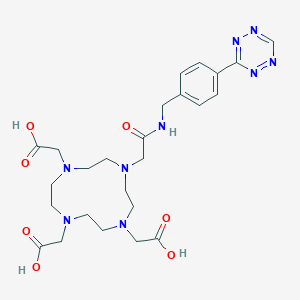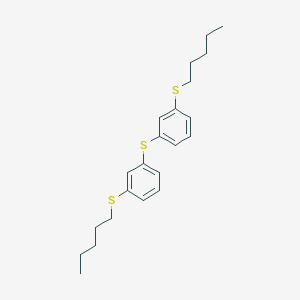
Bis(3-(pentylthio)phenyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-(pentylthio)phenyl)sulfane is an organosulfur compound characterized by the presence of sulfur atoms bonded to phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(pentylthio)phenyl)sulfane typically involves the reaction of 3-(pentylthio)phenyl derivatives with sulfur-containing reagents. One common method includes the use of thiol and disulfide reagents under controlled conditions to form the desired sulfane compound. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the sulfur-sulfur bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-(pentylthio)phenyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol or disulfide precursors.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(3-(pentylthio)phenyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bis(3-(pentylthio)phenyl)sulfane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile agent in modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(phenylsulfonyl)methane
- Bis(4-chlorophenyl)sulfane
- Bis(4-methylphenyl)sulfane
Uniqueness
Bis(3-(pentylthio)phenyl)sulfane is unique due to the presence of pentylthio groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
Molekularformel |
C22H30S3 |
|---|---|
Molekulargewicht |
390.7 g/mol |
IUPAC-Name |
1-pentylsulfanyl-3-(3-pentylsulfanylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C22H30S3/c1-3-5-7-15-23-19-11-9-13-21(17-19)25-22-14-10-12-20(18-22)24-16-8-6-4-2/h9-14,17-18H,3-8,15-16H2,1-2H3 |
InChI-Schlüssel |
NRBLXHOFGQFGHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC1=CC(=CC=C1)SC2=CC=CC(=C2)SCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


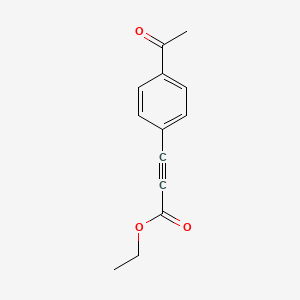
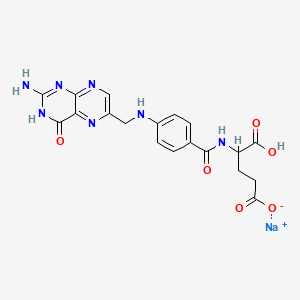
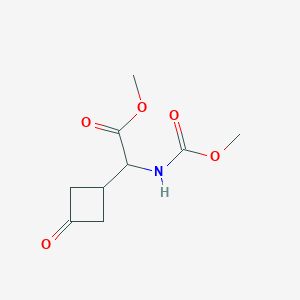

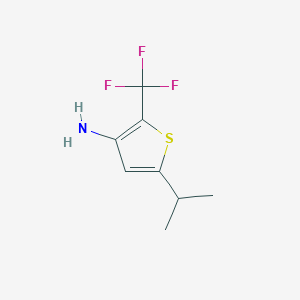
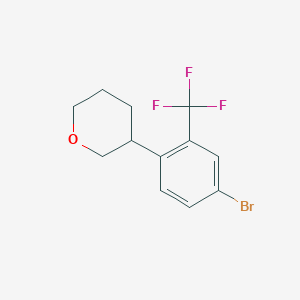
![2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid](/img/structure/B13345488.png)
![5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13345491.png)
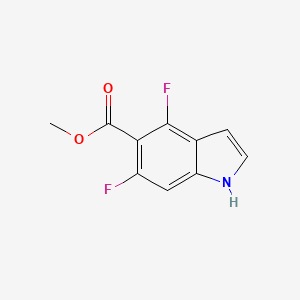
![2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene](/img/structure/B13345509.png)

![2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt](/img/structure/B13345515.png)
